2-(Azidometil)piridina

Descripción general

Descripción

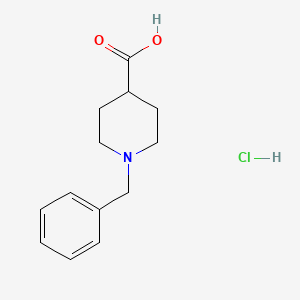

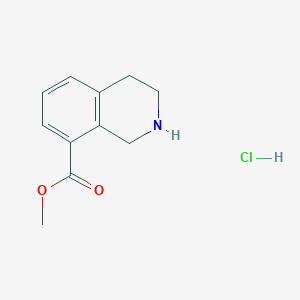

“2-(Azidomethyl)pyridine” is a chemical compound with the molecular formula C6H6N4 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The molecule consists of a six-membered ring with five carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of 2-(Azidomethyl)pyridine consists of a six-membered ring with five carbon atoms and one nitrogen atom . The five carbons and single nitrogen are all sp2 hybridized . All six of these atoms have a p orbital perpendicular to the plane of the ring and each contains one pi electron which allows the ring to be fully conjugated .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Azidomethyl)pyridine include a molecular formula of C6H6N4, an average mass of 134.139 Da, and a mono-isotopic mass of 134.059250 Da . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación

Aplicaciones Catalíticas en Síntesis Orgánica

2-(Azidometil)piridina: se utiliza en la síntesis de andamios de triazol-bispidinona y sus complejos metálicos, que son importantes en aplicaciones catalíticas. Estos andamios han demostrado facilitar la reacción de Henry cuando se coordinan con metales como el cobre y el zinc . La presencia del grupo azidometil en el anillo de piridina permite la introducción de unidades de triazol a través de la reacción de clic CuAAC, expandiendo el número de sitios de coordinación en el núcleo de bispidina.

Química de Coordinación y Formación de Complejos Metálicos

El compuesto sirve como ligando en la química de coordinación, coordinando eficazmente los metales debido a su estructura modificada después de la reacción de clic. Esto es crucial para crear complejos altamente preorganizados que se pueden utilizar en diversas aplicaciones, incluida la catálisis molecular y el magnetismo molecular .

Mecanismo De Acción

Target of Action

It is known that pyridine derivatives play a pivotal role in various areas of coordination chemistry, with applications in medicinal chemistry, molecular catalysis, coordination polymers synthesis, and molecular magnetism .

Mode of Action

It is known that pyridine derivatives can be used to produce polyamines through anionic and cationic ring-opening polymerization . This process involves the interaction of the pyridine derivative with other reactive monomers, leading to the formation of polymers with various structures .

Biochemical Pathways

It is known that pyridine derivatives can affect various biochemical pathways due to their ability to form complex structures through polymerization . These complex structures can interact with various biochemical pathways, leading to downstream effects .

Result of Action

It is known that the polymers resulting from the polymerization of pyridine derivatives have many important applications, such as antibacterial and antimicrobial coatings, carbon dioxide adsorption, chelation and materials templating, and non-viral gene transfection .

Action Environment

It is known that the polymerization of pyridine derivatives can be influenced by various factors, including temperature, ph, and the presence of other reactive monomers .

Análisis Bioquímico

Biochemical Properties

It is known that azides, such as 2-(Azidomethyl)pyridine, can participate in various biochemical reactions, particularly in the formation of triazole rings . These rings can be synthesized on propargyl-derived bispidines after reaction with different alkyl azides .

Molecular Mechanism

It is known that azides can participate in click reactions, a type of chemical reaction that is widely used in biochemistry and materials science .

Metabolic Pathways

Pyridine nucleotides, which include derivatives of pyridine, play crucial roles in various metabolic pathways .

Propiedades

IUPAC Name |

2-(azidomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-10-9-5-6-3-1-2-4-8-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETSXNCIBVRWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672499 | |

| Record name | 2-(Azidomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

609770-35-6 | |

| Record name | 2-(Azidomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-(azidomethyl)pyridine facilitate the synthesis of novel ligands for transition metal complexes?

A1: 2-(Azidomethyl)pyridine serves as a versatile starting material for creating diverse ligands through a "click" reaction with alkynes. This reaction, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a triazole ring, effectively linking the pyridine moiety to various functional groups provided by the alkyne. [, ] For instance, reacting 2-(azidomethyl)pyridine with phosphaalkynes leads to the formation of pyridyl-functionalized triazaphospholes. [] These ligands, featuring both phosphorus and nitrogen donor atoms, can coordinate to transition metals like Rhenium(I), forming complexes with potential applications in catalysis and materials science. [] Similarly, reacting 2-(azidomethyl)pyridine with but-3-ynyl sodium sulfate yields a water-soluble pyridyl-triazole ligand. [] This ligand, when combined with palladium precursors, creates highly active catalysts for Suzuki-Miyaura coupling reactions in aqueous media. []

Q2: What are the advantages of using water-soluble ligands derived from 2-(azidomethyl)pyridine in catalysis?

A2: Water-soluble ligands, like the pyridyl-triazole ligand derived from 2-(azidomethyl)pyridine and but-3-ynyl sodium sulphate, offer significant advantages in catalysis by enabling reactions to be performed in aqueous media. [] This eliminates the need for environmentally harmful organic solvents, contributing to greener and more sustainable chemical processes. Furthermore, these ligands often allow for easy separation of the catalyst from the reaction mixture, facilitating catalyst recovery and recycling. In the case of the palladium-catalyzed Suzuki-Miyaura coupling, the aqueous catalytic phase containing the pyridyl-triazole ligand could be reused multiple times without losing its activity, highlighting its potential for sustainable catalytic applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1521059.png)

![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B1521068.png)

![2-Aza-spiro[5.5]undecane hydrochloride](/img/structure/B1521080.png)